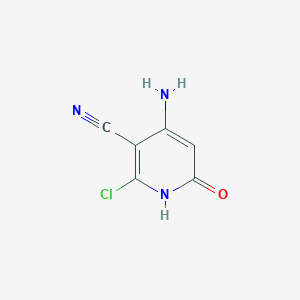
3,4-Dimethyl-1,2-dihydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethyl-1,2-dihydronaphthalene is an organic compound with the molecular formula C₁₂H₁₄. It belongs to the class of dihydronaphthalenes, which are partially hydrogenated derivatives of naphthalene. This compound is characterized by the presence of two methyl groups at the 3 and 4 positions of the 1,2-dihydronaphthalene ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-1,2-dihydronaphthalene can be achieved through various methods. One common approach involves the dearomatisation of naphthalene derivatives by the nucleophilic addition of organometallic reagents . Another method includes the electrochemical oxidative [4+2] annulation of styrenes . Additionally, visible light-mediated synthesis using methylenecyclopropanes has been reported .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of catalytic processes and optimization of reaction conditions, are likely applied to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dimethyl-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Partial hydrogenation of naphthalene can yield 1,2-dihydronaphthalene derivatives.
Substitution: Bromination, cyclopropanation, and dipolar cycloaddition reactions are common.
Common Reagents and Conditions
Oxidation: Reagents such as peroxides or molecular oxygen under catalytic conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium.
Substitution: Bromine for bromination, diazo compounds for cyclopropanation, and dipolarophiles for cycloaddition.
Major Products
The major products formed from these reactions include various substituted dihydronaphthalenes and naphthalene derivatives .
Applications De Recherche Scientifique
3,4-Dimethyl-1,2-dihydronaphthalene has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3,4-Dimethyl-1,2-dihydronaphthalene involves its interaction with specific molecular targets and pathways. For instance, as a fluorescent ligand, it binds to estrogen receptors, and as an inhibitor, it targets enzymes like aldosterone synthase . The exact molecular pathways and interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dihydronaphthalene: A parent compound without methyl substitutions.
4,7-Dimethyl-1,2-dihydronaphthalene: Another derivative with different methyl group positions.
Uniqueness
3,4-Dimethyl-1,2-dihydronaphthalene is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other dihydronaphthalene derivatives .
Propriétés
IUPAC Name |
3,4-dimethyl-1,2-dihydronaphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14/c1-9-7-8-11-5-3-4-6-12(11)10(9)2/h3-6H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXDWPKPYILQFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2CC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methoxy-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}methyl)benzonitrile](/img/structure/B2995446.png)




![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2995453.png)
![N-[4-(morpholin-4-ylsulfonyl)phenyl]furan-3-carboxamide](/img/structure/B2995456.png)


![N-(1-Cyanobutyl)-4-[(2,2-dimethylpropanoylamino)methyl]benzamide](/img/structure/B2995462.png)


